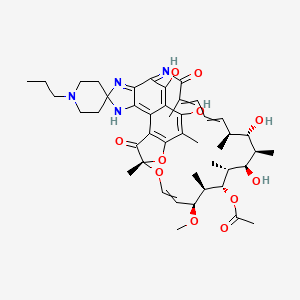

N-Desisobutyl-N-propyl Rifabutin

Description

Properties

IUPAC Name |

[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,51-54H,11,16-20H2,1-10H3,(H,46,56)/t22-,24+,25+,26+,29-,36-,37+,40+,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBPDPKBORJVAA-CTRLBJGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)C(O6)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)[C@](O6)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H60N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

833.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Studies

Methodologies for N-Desisobutyl-N-propyl Rifabutin (B1679326) Synthesis

The primary route to N-substituted rifabutin analogs is through a multi-step organic synthesis commencing from Rifamycin (B1679328) S. A key intermediate in this process is 3-amino-4-deoxo-4-imino-rifamycin S. The general synthetic pathway would involve the following key transformations:

Formation of 3-amino-rifamycin S: The initial step involves the conversion of Rifamycin S to 3-azido-rifamycin S, typically by reacting it with sodium azide (B81097). Subsequent reduction of the azide group yields 3-amino-rifamycin S.

Preparation of 3-amino-4-deoxo-4-imino-rifamycin S: This crucial intermediate is synthesized from 3-amino-rifamycin S. The reaction is carried out by treating 3-amino-rifamycin S with ammonia (B1221849) in a suitable solvent like tetrahydrofuran. prepchem.com

Condensation with a Substituted Piperidone: The final step to generate the spiropiperidyl moiety is the condensation of 3-amino-4-deoxo-4-imino-rifamycin S with a specifically substituted 4-piperidone (B1582916). For the synthesis of N-Desisobutyl-N-propyl Rifabutin, this would require a 1-propyl-4-piperidone. The isobutyl group of rifabutin is part of the spiropiperidyl ring system, and its absence and replacement with a propyl group on the nitrogen atom defines the target molecule. The reaction between 3-amino-4-deoxo-4-imino-rifamycin S and the substituted 4-piperidone generates the desired this compound. nih.gov

This synthetic approach allows for the generation of a library of rifabutin analogs by varying the substituent on the 4-piperidone nitrogen. researchgate.netnih.gov

Currently, there is no specific information available in the scientific literature describing chemoenzymatic or biocatalytic pathways for the direct synthesis of this compound. However, research into the genetic manipulation of the rifamycin biosynthetic gene cluster in Amycolatopsis mediterranei has opened avenues for producing novel rifamycin analogs. frontiersin.org By modifying the polyketide synthase (PKS) genes, it is possible to create new rifamycin backbones which could then be subjected to further chemical modifications. frontiersin.orgnih.gov While this approach has been used to generate derivatives like 24-desmethylrifamycin B, its application for the specific synthesis of N-alkylated spiropiperidyl rifamycins (B7979662) has not been reported. nih.gov

The optimization of reaction conditions is crucial for maximizing the yield and purity of the synthesized this compound. Key parameters that can be adjusted include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic dipolar solvents are often employed in the synthesis of rifamycin derivatives. google.com

Temperature: Reaction temperatures are carefully controlled to ensure the desired reaction proceeds efficiently without promoting side reactions or degradation of the complex rifamycin structure.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time to achieve maximum conversion.

pH Control: In certain steps, such as the condensation reaction, maintaining the pH within a specific range can be critical for the reaction's success. google.com

Recent strategies in optimizing drug formulations, such as the use of lipid nanoparticles, have been explored for rifamycin derivatives to improve their physical properties, although this is more related to drug delivery than the primary synthesis. nih.gov

Characterization of Precursors and Intermediate Compounds in Synthetic Routes

The characterization of precursors and intermediates is essential to ensure the correct structures are being formed at each stage of the synthesis. The primary intermediate, 3-amino-4-deoxo-4-imino-rifamycin S, and the final product would be characterized using a combination of spectroscopic and spectrometric techniques.

| Compound | Characterization Techniques | Expected Observations |

| 3-amino-rifamycin S | NMR Spectroscopy (¹H and ¹³C), Mass Spectrometry | NMR spectra would confirm the presence of the amino group and the overall rifamycin S scaffold. Mass spectrometry would provide the exact molecular weight. |

| 3-amino-4-deoxo-4-imino-rifamycin S | NMR Spectroscopy (¹H and ¹³C), Mass Spectrometry, IR Spectroscopy | NMR would show characteristic shifts for the imino group. IR spectroscopy would show the N-H stretching vibrations. Mass spectrometry would confirm the molecular formula. prepchem.comresearchgate.net |

| This compound | NMR Spectroscopy (¹H and ¹³C), Mass Spectrometry, HPLC | ¹H and ¹³C NMR would be used to confirm the presence of the propyl group and the overall structure of the final compound. researchgate.net High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the synthesized compound. Mass spectrometry would provide the definitive molecular weight. |

Two-dimensional NMR techniques, such as COSY and HMQC, are often employed for the complete assignment of the complex proton and carbon signals of these large molecules. researchgate.net

Targeted Structural Modifications and Analog Synthesis for Academic Exploration

The synthesis of this compound is an example of targeted structural modification to explore the structure-activity relationships (SAR) of rifabutin. By systematically altering the substituents on the spiropiperidyl ring, researchers can investigate how these changes affect the compound's biological activity. nih.gov

Studies on other rifabutin analogs have explored various modifications, including:

N-functionalization of the piperidine (B6355638) ring: A range of alkyl and aryl groups have been introduced to understand their impact on antimicrobial potency. researchgate.netnih.gov

Modification at the C-25 position: Derivatization at this position has been shown to influence the interaction with bacterial enzymes and overcome resistance mechanisms. nih.govoup.com

These explorations are crucial for designing new rifamycin derivatives with improved therapeutic profiles. nih.gov

Advanced Purification Techniques for Synthetic this compound

The purification of the final product, this compound, from the reaction mixture is a critical step to obtain a compound of high purity for further studies. Common advanced purification techniques include:

Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and byproducts. Silica gel is often used as the stationary phase, with a suitable solvent system as the mobile phase. google.com

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be an effective method to isolate the pure compound. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers a high-resolution separation technique for obtaining highly pure samples of the target compound. nih.govmdpi.com

The choice of purification method depends on the scale of the synthesis and the physicochemical properties of the synthesized analog.

Advanced Analytical Characterization and Method Development

Chromatographic Methodologies for N-Desisobutyl-N-propyl Rifabutin (B1679326) Analysis

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, providing the means to separate the target molecule from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of rifamycin (B1679328) derivatives due to its high resolution and applicability to large, non-volatile molecules. While specific methods for N-Desisobutyl-N-propyl Rifabutin are not extensively published, robust methods developed for the parent compound, Rifabutin, serve as an excellent foundation. researchgate.netresearchgate.net These methods are typically adapted to account for the slight differences in polarity and retention characteristics imparted by the N-propyl group in place of the N-isobutyl group.

A common approach involves reversed-phase HPLC, utilizing a C18 or C8 stationary phase. researchgate.netnih.gov Gradient or isocratic elution with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and organic modifiers like acetonitrile (B52724) and/or methanol is typically employed to achieve effective separation from impurities. nih.govijprajournal.com Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), with monitoring at wavelengths around 275 nm where the rifamycin chromophore exhibits strong absorbance. nih.govactascientific.com

Method validation is conducted according to International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, linear, and robust. researchgate.netactascientific.com This process confirms the suitability of the analytical procedure for its intended purpose, which is crucial for quality control in a pharmaceutical setting. synzeal.com

Table 1: Example HPLC Conditions for Analysis of Rifabutin and Related Compounds

| Parameter | Condition 1 (Based on Rifabutin Analysis) nih.gov | Condition 2 (Based on Rifabutin Analysis) actascientific.com | Condition 3 (Based on Rifapentine Analysis) researchgate.net |

|---|---|---|---|

| Stationary Phase (Column) | ODS (C18), 5 µm, 250 x 4.6 mm | C18, Zodiac-100, 5 µm, 150 x 4.6 mm | Thermo BDS-Hypersil C18, 5µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile / 0.05 M KH₂PO₄, pH 4.2, with Triethylamine (38:61.5:0.5, v/v) | 0.5% Trifluoroacetic Acid / Acetonitrile (30:70, v/v) | Gradient mixture of Sodium di-hydrogen orthophosphate and Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | Not Specified |

| Detection | UV at 275 nm | DAD at 275 nm and 310 nm | UV at 254 nm |

| Temperature | Ambient | 28°C | 25°C |

Gas Chromatography (GC) Applications in Purity Assessment

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of this compound and other rifamycin-class antibiotics. These molecules are characterized by high molecular weights and thermal lability, meaning they are prone to degradation at the high temperatures required for volatilization in the GC inlet. Direct injection would likely lead to extensive decomposition, yielding a chromatogram that is not representative of the sample's true composition.

However, GC could potentially be applied for the analysis of volatile impurities or starting materials used in the synthesis of the compound. For the analysis of the intact molecule, derivatization would be necessary to increase its volatility and thermal stability. This chemical modification process, however, adds complexity and potential sources of error to the analysis. Therefore, HPLC remains the preferred chromatographic method for purity and impurity profiling of this compound.

Supercritical Fluid Chromatography (SFC) for Separation and Characterization

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal and reversed-phase HPLC for the analysis and purification of pharmaceutical compounds. news-medical.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. libretexts.orgwikipedia.org The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC. news-medical.net

For a molecule like this compound, SFC offers several advantages. It is particularly adept at separating complex mixtures and chiral compounds, making it an excellent technique for resolving closely related impurities or potential stereoisomers. news-medical.netwikipedia.org The technique operates at lower temperatures than GC, preventing thermal degradation. By adding polar co-solvents (modifiers) such as methanol or ethanol to the CO₂ mobile phase, the polarity can be tuned to elute a wide range of compounds, from non-polar to polar. libretexts.org This makes SFC a versatile tool for the characterization of rifamycin derivatives. libretexts.orgacs.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For rifamycin derivatives, comprehensive NMR studies have been conducted to assign all proton (¹H) and carbon (¹³C) signals. researchgate.netnih.gov Such analyses for this compound would involve a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

These 2D techniques are crucial for establishing connectivity between protons and carbons, allowing for the unambiguous assignment of the complex ansa-chain and the aromatic naphthoquinone core. researchgate.netnih.gov Studies on related rifabutin analogues have successfully used these methods to correct previously published spectral data and to determine the configuration of new stereocenters. nih.gov The chemical shifts observed in the ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the presence of the N-propyl group and the absence of the isobutyl group relative to the parent compound, Rifabutin.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Rifamycin Derivatives

| Structural Moiety | Typical ¹H Chemical Shift Range (ppm) | Typical ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| Aromatic Protons (Naphthoquinone) | 6.0 - 8.0 | 105 - 145 |

| Ansa-Chain Vinyl Protons | 5.0 - 7.5 | 110 - 140 |

| Ansa-Chain CH-O / CH-N Protons | 3.0 - 5.0 | 70 - 90 |

| Piperidine (B6355638) Ring Protons | 1.5 - 4.0 | 40 - 60 |

| N-Propyl Group Protons | 0.8 - 3.0 | 10 - 50 |

| Methyl Group Protons (Ansa/Aromatic) | 0.5 - 2.5 | 10 - 25 |

| Acetyl Group (CH₃CO) | ~2.0 | ~20 (CH₃), ~170 (C=O) |

| Carbonyls (C=O) | N/A | 170 - 190 |

Note: These are generalized ranges based on studies of Rifabutin and its derivatives; specific shifts for this compound would require experimental determination.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. nih.govnih.gov For this compound, a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) would be used to determine its accurate mass and confirm its elemental formula (C₄₅H₆₀N₄O₁₁). lgcstandards.com The expected monoisotopic mass is approximately 832.426 g/mol . lgcstandards.com

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. nih.govnih.gov Using techniques like electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ would be isolated and then fragmented via collision-induced dissociation (CID). nih.gov The resulting product ions reveal characteristic losses corresponding to different parts of the molecule. libretexts.org For a rifamycin derivative, common fragmentation pathways include:

Loss of the acetyl group from the ansa-chain.

Cleavage at various points along the ansa-chain.

Fragmentation of the spiro-piperidine ring system.

By analyzing these fragmentation patterns, the structure of the molecule can be confirmed, and it can be differentiated from other related impurities. nih.govresearchgate.net This technique is particularly valuable for identifying unknown metabolites or degradation products. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₄₅H₆₀N₄O₁₁ |

| Monoisotopic Mass | 832.4262 g/mol lgcstandards.com |

| Precursor Ion [M+H]⁺ | m/z 833.4340 |

| Precursor Ion [M+Na]⁺ | m/z 855.4159 |

| Potential Key Fragment Ion | [M+H - CH₃COOH]⁺ (Loss of acetic acid) |

| Potential Key Fragment Ion | Fragmentation of the ansa chain |

| Potential Key Fragment Ion | Ions related to the spiro-piperidyl moiety |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity and Purity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive analytical techniques that provide valuable information regarding the molecular structure and electronic transitions of a compound, respectively. These methods are instrumental in confirming the identity of this compound and assessing its purity by comparing its spectral data with that of the parent compound, Rifabutin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The resulting spectrum is characteristic of the chromophores present in the molecule. For Rifabutin and its analogues, the complex aromatic structure gives rise to distinct absorption bands.

A simple, precise, and cost-effective UV-Visible spectrophotometric method has been developed for the estimation of Rifabutin, which can be adapted for this compound. researchgate.net In one such method, the wavelength of maximum absorbance (λmax) for Rifabutin was determined to be 278 nm. ijprajournal.com Another study reported a λmax of 237 nm for Rifabutin in a different solvent system, demonstrating the influence of the chemical environment on the electronic transitions. researchgate.netresearchgate.net For this compound, a similar UV-Vis profile to Rifabutin is expected due to the conservation of the core chromophoric structure. However, subtle shifts in the λmax may be observed due to the alteration of the isobutyl group to a propyl group on the piperidine ring, which can have a minor influence on the electronic environment of the molecule.

The linearity of the UV-Vis method for Rifabutin has been established in the concentration range of 10-50 µg/ml, with a correlation coefficient (r²) of 0.999, indicating a strong linear relationship between absorbance and concentration. ijprajournal.com The limit of detection (LOD) and limit of quantification (LOQ) for Rifabutin have been reported to be 0.815 µg/ml and 2.47 µg/ml, respectively. researchgate.net These parameters would need to be re-validated for this compound to ensure the sensitivity and accuracy of the method for this specific compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The IR spectrum of this compound is expected to be very similar to that of Rifabutin, with most of the characteristic absorption bands being conserved. These include bands corresponding to O-H, N-H, C=O, C=C, and C-O stretching and bending vibrations within the complex rifamycin structure.

The key difference in the IR spectrum of this compound compared to Rifabutin would arise from the change in the substituent on the piperidine nitrogen. The replacement of the isobutyl group with a propyl group will lead to subtle changes in the C-H stretching and bending vibration region (approximately 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹, respectively). Specifically, the characteristic absorption bands associated with the isobutyl group's branched structure will be absent and replaced by those of a linear propyl group. The analysis of the IR spectrum of a related compound, Rifaximin, and its impurity showed that even minor structural modifications can lead to observable differences in the IR spectrum, particularly in the Csp³-H stretching zone. researchgate.net This principle can be applied to differentiate this compound from Rifabutin and other related impurities.

Table 1: Spectroscopic Data for Rifabutin and Expected Characteristics for this compound

| Parameter | Rifabutin | Expected for this compound | Reference |

| UV-Vis λmax | 237 nm, 278 nm | Similar to Rifabutin, with potential minor shifts | ijprajournal.comresearchgate.net |

| UV-Vis Linearity Range | 10-50 µg/ml | To be determined | ijprajournal.com |

| Correlation Coefficient (r²) | 0.999 | To be determined | ijprajournal.com |

| LOD | 0.815 µg/ml | To be determined | researchgate.net |

| LOQ | 2.47 µg/ml | To be determined | researchgate.net |

| Key IR Bands | O-H, N-H, C=O, C=C, C-O stretches | Similar to Rifabutin | researchgate.net |

| Differentiating IR Region | C-H stretching and bending of isobutyl group | Absence of isobutyl bands, presence of propyl bands | researchgate.net |

Electrophoretic Separation Techniques for this compound (if applicable)

Electrophoretic separation techniques, particularly capillary electrophoresis (CE), are powerful tools for the analysis and impurity profiling of pharmaceutical compounds. nih.govgoogleapis.com These methods separate molecules based on their charge-to-mass ratio in an electric field. Capillary Zone Electrophoresis (CZE), the most common form of CE, is well-suited for the separation of charged or chargeable analytes and can be applied to the analysis of this compound. nih.gov

Given that this compound is a structural analogue of Rifabutin, CZE presents a viable method for its separation from the parent drug and other related impurities. The separation in CZE is based on differences in the electrophoretic mobility of the analytes. nih.gov The slight difference in the alkyl substituent on the piperidine nitrogen (propyl vs. isobutyl) will result in a small change in the molecular weight and potentially the hydrodynamic radius of the molecule. While the charge of the molecule will remain the same, this subtle difference in size and shape can be sufficient to achieve separation under optimized CZE conditions.

The development of a CZE method for this compound would involve the optimization of several parameters, including the background electrolyte (BGE) composition and pH, applied voltage, capillary temperature, and injection parameters. The use of organic modifiers in the BGE can also be explored to enhance the separation efficiency. A validated CZE method was developed for the impurity profiling of another complex molecule, which successfully separated the main compound from four structurally related impurities in under 8 minutes. mdpi.comresearchgate.net This demonstrates the potential of CZE for the high-resolution separation of closely related compounds like this compound and Rifabutin.

The applicability of CZE for impurity profiling is well-established in the pharmaceutical industry, as it often provides different selectivity compared to chromatographic methods like HPLC. googleapis.com Therefore, CZE can serve as a valuable orthogonal technique for the comprehensive purity assessment of this compound.

Development of Robust Quantification Methods for Research Matrices

The development of robust and validated quantification methods is crucial for the accurate determination of this compound in various research matrices, such as biological fluids and tissues. While specific methods for this compound are not extensively reported, the well-established analytical methodologies for Rifabutin and its metabolites can be readily adapted.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the methods of choice for the sensitive and selective quantification of Rifabutin and its analogues in complex biological matrices. nih.gov These methods combine the high separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometric detection.

A validated LC-MS/MS assay for the analysis of Rifabutin and its deacetylated metabolite in human breast milk demonstrated a calibration range of 0.0150–1.50 µg/mL for Rifabutin and 0.00751–0.751 µg/mL for deacetyl rifabutin. nih.gov The method showed excellent accuracy and precision, with average recovery ranging from 76.7-99.1%. nih.gov Such a method could be adapted for this compound by optimizing the chromatographic conditions for its separation and developing specific mass spectrometric transitions for its detection.

The development of a robust quantification method would involve several key steps:

Method Optimization: This includes the selection of an appropriate LC column, mobile phase, and gradient elution program to achieve good chromatographic separation of this compound from endogenous matrix components and other related compounds. The mass spectrometer parameters, such as ionization source conditions and collision energy, would also be optimized to maximize the signal intensity.

Method Validation: The method would be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, sensitivity (LOD and LOQ), recovery, and matrix effects. nih.gov

Application: Once validated, the method can be applied to quantify this compound in various research matrices to support pharmacokinetic, metabolism, and other preclinical studies.

Table 2: Key Parameters for the Development of a Robust Quantification Method for this compound (based on existing methods for Rifabutin)

| Parameter | Recommended Approach | Example from Rifabutin Quantification | Reference |

| Analytical Technique | LC-MS/MS | LC-MS/MS | nih.gov |

| Sample Preparation | Protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) | Protein precipitation | nih.gov |

| Chromatographic Separation | Reversed-phase HPLC or UHPLC | UHPLC | nih.gov |

| Ionization | Electrospray Ionization (ESI) | ESI | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | MRM | nih.gov |

| Calibration Range | To be determined based on expected concentrations | 0.0150–1.50 µg/mL (for Rifabutin) | nih.gov |

| Accuracy | Within ±15% of the nominal concentration | Within ±15% | nih.gov |

| Precision | Coefficient of variation (CV) ≤15% | CV ≤15% | nih.gov |

| Recovery | Consistent and reproducible | 76.7-99.1% | nih.gov |

| Matrix Effect | To be assessed and minimized | Not significant | nih.gov |

In Vitro Metabolic and Enzymatic Transformation Research

Identification of Enzymatic Pathways Involved in N-Desisobutyl-N-propyl Rifabutin (B1679326) Formation and Transformation

The formation of N-Desisobutyl-N-propyl Rifabutin would theoretically involve the N-dealkylation of the isobutyl group from the spiropiperidyl ring of rifabutin, followed by the addition of a propyl group. While direct evidence for this specific metabolite is scarce, studies on rifabutin's metabolism point to the enzymes that could catalyze such reactions.

The Cytochrome P450 (CYP) system, particularly the CYP3A4 isozyme, is a major contributor to the metabolism of rifabutin. nih.gov In vitro studies using human liver and enterocyte microsomes have shown that CYP3A4 is responsible for several oxidative metabolic reactions. nih.gov These reactions include the formation of 27-O-demethylrifabutin, as well as 20-, 31-, and 32-hydroxyrifabutin. nih.gov

The formation of an N-desisobutyl metabolite would likely be a result of CYP-mediated N-dealkylation, a common metabolic pathway for many drugs. nih.gov This process involves the oxidation of the carbon atom adjacent to the nitrogen in the isobutyl group, leading to its cleavage. nih.gov Subsequent N-propylation is less commonly observed as a direct metabolic step but could occur through various enzymatic or chemical processes in vitro.

Studies have also demonstrated that rifabutin can induce the expression of CYP3A4 in primary human hepatocytes, suggesting a potential for auto-induction of its own metabolism. asm.orgasm.org This induction is concentration-dependent, with significant upregulation of CYP3A4 mRNA observed at clinically relevant concentrations. asm.orgasm.org

Besides the CYP system, non-CYP enzymes also play a significant role in the biotransformation of rifabutin. A key non-CYP pathway is the deacetylation of rifabutin to its active metabolite, 25-O-deacetylrifabutin, which is catalyzed by microsomal cholinesterase. nih.govnih.gov This reaction has been observed in both human liver and enterocyte microsomes. nih.gov

Furthermore, studies on urinary metabolites of rifabutin have identified oxidation at the piperidine (B6355638) nitrogen as a metabolic route. nih.gov This provides a direct link to the potential formation of N-dealkylated metabolites such as the precursor to this compound.

In Vitro Cell-Free Systems, Microsomal, and Hepatocyte Incubation Studies

A variety of in vitro systems have been employed to study rifabutin metabolism, each providing unique insights.

Cell-Free Systems: Studies using microsomes from lymphoblastoid cells expressing human CYP3A4 have confirmed the role of this specific enzyme in metabolizing rifabutin to its hydroxylated and demethylated derivatives. nih.gov

Microsomal Incubations: Human liver and enterocyte microsomes have been extensively used to characterize the kinetic parameters of rifabutin metabolism and to identify the enzymes involved. nih.govnih.gov These studies have been crucial in establishing the dual roles of CYP3A4 and cholinesterase. nih.gov

Hepatocyte Incubations: Primary human hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors. drugbank.com Studies with primary human hepatocytes have confirmed the induction of CYP3A4 by rifabutin and have been used in comparative studies with other rifamycins (B7979662) like rifampin and rifapentine. asm.orgasm.org

Kinetic Parameters and Mechanistic Insights of In Vitro Biotransformations

Kinetic studies using human liver and enterocyte microsomes have provided quantitative data on the enzymatic transformation of rifabutin.

| Metabolic Pathway | Enzyme System | Apparent Km (μmol/L) | Apparent Vmax (pmol/min/mg of protein) |

| CYP-mediated metabolism | CYP3A4 | ~10 to 12 | ~100 |

| Deacetylation | Microsomal Cholinesterase | ~16 to 20 | ~50 to 100 |

Data derived from studies on human liver and enterocyte microsomes. nih.gov

These kinetic parameters indicate that both CYP3A4 and cholinesterase have a significant capacity to metabolize rifabutin. The similar Km and Vmax values for CYP-mediated metabolism in liver and enterocyte microsomes suggest that both tissues contribute to the first-pass metabolism of rifabutin. nih.gov

Degradation Pathways and Chemical Stability Investigations

Identification and Characterization of Rifabutin (B1679326) Degradation Products

While specific degradation products of N-Desisobutyl-N-propyl Rifabutin have not been detailed in the literature, studies on the parent compound, Rifabutin, have identified several related substances and metabolites. The primary routes of transformation for Rifabutin in vivo and under stress conditions include oxidation and deacetylation. nih.govdrugbank.com

The main urinary metabolite of Rifabutin has been identified as 25-O-deacetyl rifabutin, which retains antimicrobial activity. nih.govdrugbank.com Other identified metabolites include oxidized and oxidized-deacetylated derivatives. nih.gov The oxidation can occur at the methyl groups or the piperidine (B6355638) nitrogen. nih.gov In the context of drug stability, these transformation pathways are critical as they can lead to the formation of impurities in the drug substance and product over time.

Forced Degradation Studies (e.g., Hydrolytic, Oxidative, Photolytic, Thermal Stress)

Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule and for developing stability-indicating analytical methods. academicjournals.orginternationalscholarsjournals.com Rifabutin has been subjected to a range of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.

Studies have shown that Rifabutin degrades under hydrolytic (both acidic and basic), oxidative, and photolytic conditions. academicjournals.orginternationalscholarsjournals.com However, it has demonstrated notable stability under thermal stress. academicjournals.orgactascientific.com In one study, significant degradation was observed in oxidative (35%) and photolytic (30.88%) conditions, with lesser degradation under acidic (11.77%) and basic (9.99%) hydrolysis. internationalscholarsjournals.com No degradation was reported under thermal stress in this particular study. internationalscholarsjournals.com Another study, however, did report some thermal degradation. nih.gov

The stability of Rifabutin has also been assessed in extemporaneously compounded oral liquids. nih.govresearchgate.net In a cherry syrup formulation at pH 2.9, Rifabutin was stable for 12 weeks at 4°C, 25°C, and 30°C, but only for 8 weeks at 40°C. nih.govresearchgate.net In a suspension with Ora-Sweet and Ora-Plus, it remained stable for at least 12 weeks at all tested temperatures (4, 25, 30, and 40°C). nih.govresearchgate.net

| Stress Condition | Reagent/Parameters | Extent of Degradation | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 11.77% | internationalscholarsjournals.com |

| Basic Hydrolysis | 0.1 M NaOH | 9.99% | internationalscholarsjournals.com |

| Oxidative Stress | 30% H₂O₂ | 35% | internationalscholarsjournals.com |

| Photolytic Stress | UV light | 30.88% | internationalscholarsjournals.com |

| Thermal Stress | 60°C | No degradation | internationalscholarsjournals.com |

| Thermal Stress | Not Specified | Decomposition observed | nih.gov |

Elucidation of Degradation Mechanisms and Pathways

The degradation pathways of Rifabutin are inferred from the structure of the degradation products identified in forced degradation studies and metabolic studies. The rifamycin (B1679328) structure is susceptible to both hydrolysis and oxidation.

The primary degradation pathways for Rifabutin likely involve:

Hydrolysis: The amide and ester functional groups within the ansa-macrolactam structure of rifamycins (B7979662) can be susceptible to hydrolysis under acidic or basic conditions. Deacetylation at the C-25 position is a known hydrolytic pathway. nih.gov

Oxidation: The quinone-imine core of Rifabutin is a likely site for oxidative degradation. nih.gov The formation of hydroxylated and N-oxide derivatives is a potential oxidative pathway. nih.govnih.gov The piperidine ring and its substituents may also be subject to oxidation. nih.gov

Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products. internationalscholarsjournals.com

The mechanism of hepatotoxicity associated with rifamycins is thought to be related to their extensive metabolism in the liver, potentially forming reactive metabolic intermediates. nih.gov

Development of Stability-Indicating Methods for Research Materials

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients. conicet.gov.ar For Rifabutin, several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed. academicjournals.orginternationalscholarsjournals.comactascientific.com

These methods are crucial for monitoring the stability of Rifabutin in bulk drug and pharmaceutical formulations. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile). academicjournals.orginternationalscholarsjournals.com Detection is typically performed using a UV detector at a wavelength of around 275 nm. academicjournals.orginternationalscholarsjournals.com

One developed method utilized an Ace5-C18 column with a mobile phase of 50 mM ammonium acetate (B1210297) (pH 4) and acetonitrile (B52724) (50:50 v/v) at a flow rate of 1.0 mL/min and a column temperature of 30°C. internationalscholarsjournals.com Another method employed a Cosmosil C-18 column with 0.5% trifluoroacetic acid and acetonitrile (30:70 v/v) as the mobile phase at a flow rate of 1.2 mL/min. actascientific.com These methods have been shown to effectively separate Rifabutin from the degradation products generated during forced degradation studies, thus proving their stability-indicating capability. academicjournals.orginternationalscholarsjournals.comactascientific.com

Structure Activity Relationship Sar Studies and Molecular Modeling in Silico/in Vitro

Structural Analysis of N-Desisobutyl-N-propyl Rifabutin (B1679326) for Hypothetical Biological Activity (In Vitro Context)

N-Desisobutyl-N-propyl Rifabutin is a semi-synthetic derivative of rifamycin (B1679328) S. drugs.com Its core structure is characterized by a macrocyclic ring system with a naphthoquinone or naphthohydroquinone chromophore, which is essential for its biological activity. The defining feature of this compound is the modification at the C-3 position of the ansa-chain, where a spiropiperidyl ring is present. Specifically, the isobutyl group attached to the piperidine (B6355638) nitrogen in the parent rifabutin is replaced by a propyl group.

In an in vitro context, the antibacterial activity of rifamycin derivatives is often evaluated using metrics such as the minimum inhibitory concentration (MIC) against various bacterial strains. For this compound, it is postulated that its activity would be comparable to or slightly different from that of rifabutin, depending on how the propyl group fits into the binding pocket of the RNA polymerase.

Comparative SAR with Parent Rifabutin and Other Derivatives (Excluding Clinical Outcomes)

The structure-activity relationship of rifamycin derivatives has been extensively studied, providing a framework for understanding the potential of this compound.

The Spiropiperidyl Group: The presence of the spiropiperidyl ring at the C-3 position is a hallmark of rifabutin and its derivatives. This modification generally confers greater lipophilicity compared to rifampicin, which can lead to better cellular penetration. nih.gov

The Ansa Chain: Modifications along the ansa chain (the aliphatic bridge) of rifamycins (B7979662) are known to affect their activity. However, in this derivative, the ansa chain remains unchanged from that of rifabutin.

The Naphthohydroquinone Core: The core chromophore is essential for chelating zinc ions and interacting with the amino acid residues in the active site of the RNA polymerase. This part of the molecule is retained in this compound.

Studies on other rifamycin derivatives have shown that both the size and the electronic properties of the C-3 substituent are crucial. For instance, increasing the bulkiness of the substituent can sometimes lead to enhanced activity, but there is an optimal size beyond which steric hindrance may reduce binding affinity. nih.gov

Table 1: Comparative Properties of Rifabutin and a Hypothetical this compound

| Property | Rifabutin | This compound (Hypothetical) |

| Molecular Formula | C46H62N4O11 | C45H60N4O11 |

| Molecular Weight | 847.02 g/mol | 832.98 g/mol |

| N-Substituent | Isobutyl | Propyl |

| LogP (Predicted) | ~3.2 nih.gov | Likely similar to or slightly lower than rifabutin |

| Hypothesized Activity | Broad-spectrum antimycobacterial frontiersin.org | Expected to retain antimycobacterial activity, with potential subtle differences in potency |

Computational Chemistry and Molecular Docking Simulations

Computational methods are invaluable for predicting the behavior of novel compounds and understanding their interactions with biological targets.

Molecular docking simulations can be employed to model the interaction of this compound with bacterial DNA-dependent RNA polymerase. The crystal structure of RNA polymerase in complex with rifamycins provides a template for these simulations.

In a hypothetical docking study, this compound would be placed into the rifamycin binding site of the enzyme. The analysis would focus on the interactions between the compound and the amino acid residues of the binding pocket. Key interactions would likely include:

Hydrogen Bonds: The hydroxyl groups on the ansa chain and the naphthohydroquinone core are expected to form hydrogen bonds with polar residues in the binding site.

Hydrophobic Interactions: The macrocyclic ring and the N-propyl-spiropiperidyl group would engage in hydrophobic interactions with nonpolar residues. The precise nature of these interactions with the propyl group, as compared to the isobutyl group of rifabutin, would be of particular interest.

The binding energy calculated from these simulations would provide a theoretical estimate of the binding affinity of this compound for its target. A lower binding energy would suggest a more stable complex and potentially higher inhibitory activity. nih.gov

The three-dimensional conformation of a drug molecule is crucial for its biological activity. Conformational analysis of this compound can be performed using computational chemistry software to identify its low-energy conformations. nih.gov

Energy minimization studies would be conducted to determine the most stable spatial arrangement of the atoms in the molecule. This is particularly important for a flexible molecule like a rifamycin derivative. The analysis would reveal the preferred orientation of the N-propyl-spiropiperidyl substituent relative to the rest of the molecule. It is known that ligands often bind to their protein targets in a conformation that is not their absolute lowest energy state; the energy required for this conformational change is known as the strain energy. nih.gov Understanding the conformational landscape of this compound is therefore essential for interpreting docking results and predicting its bioactive conformation.

In Silico Prediction of Relevant Physicochemical Parameters for Research Purposes

In silico tools can predict a range of physicochemical properties that are important for a compound's behavior in a research setting. nih.govresearchgate.net These predictions help in the early assessment of a compound's drug-like properties.

Table 2: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Significance in a Research Context |

| Molecular Weight | 832.98 g/mol | Influences solubility, permeability, and diffusion. |

| LogP (Octanol-Water Partition Coefficient) | ~4.35 | Indicates lipophilicity, which affects cell membrane permeability and solubility in nonpolar solvents. |

| Topological Polar Surface Area (TPSA) | ~209 Ų | Predicts the hydrogen bonding capacity and polarity of the molecule, which influences its solubility and permeability. |

| Number of Hydrogen Bond Donors | 4 | Contributes to binding affinity with the target protein and affects solubility. |

| Number of Hydrogen Bond Acceptors | 11 | Contributes to binding affinity with the target protein and affects solubility. |

| Rotatable Bonds | 6 | An indicator of molecular flexibility, which can influence binding to the target. |

Note: The values in this table are based on computational predictions and may vary depending on the algorithm used.

These predicted parameters suggest that this compound is a large, lipophilic molecule with significant hydrogen bonding potential. Its properties are broadly similar to those of other rifamycin derivatives, which is consistent with its structural similarity.

Research Applications and Future Directions

Utility of N-Desisobutyl-N-propyl Rifabutin (B1679326) as a Certified Reference Material and Analytical Standard

N-Desisobutyl-N-propyl Rifabutin is utilized as a certified reference material (CRM) and analytical standard in pharmaceutical quality control and research. lgcstandards.com The availability of such standards is fundamental for the accurate identification and quantification of impurities in drug substances and finished pharmaceutical products.

The primary function of a CRM like this compound is to ensure the reliability and accuracy of analytical testing. lgcstandards.com In the pharmaceutical industry, regulatory bodies mandate strict control over impurities in active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug. Therefore, validated analytical methods are required to detect and quantify them.

Certified reference materials are used for:

Method Validation: To validate the accuracy, precision, and linearity of analytical methods, such as High-Performance Liquid Chromatography (HPLC). researchgate.net

Instrument Calibration: To calibrate analytical instruments, ensuring that they provide accurate measurements.

Quality Control: As part of routine quality control testing of Rifabutin batches to ensure they meet the stringent purity requirements set by pharmacopeias. veeprho.com

The use of this compound as an analytical standard allows laboratories to confidently identify this specific impurity, distinguishing it from the active ingredient and other related substances. This is critical for maintaining the quality and consistency of Rifabutin medications.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75903-10-5 |

| Molecular Formula | C₄₅H₆₀N₄O₁₁ |

| Molecular Weight | 832.98 g/mol |

This interactive table provides key molecular information for this compound. vulcanchem.com

Methodological Advancements in the Research of Rifamycin (B1679328) Metabolites and Impurities

The detection and characterization of rifamycin metabolites and impurities, including this compound, have been significantly advanced by modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the cornerstones of this research. veeprho.comnih.gov

A study detailing the development of an HPLC method for Rifabutin in bulk and capsule form highlights the importance of precise analytical procedures. researchgate.net Such methods are designed to be selective and accurate, allowing for the clear separation and quantification of the main compound from its impurities. researchgate.net For instance, a typical HPLC method for Rifabutin analysis might use a C18 column with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile (B52724), and a buffer, with detection at a specific wavelength (e.g., 278 nm). researchgate.net

More advanced LC-MS/MS methods offer even greater sensitivity and specificity. These techniques are capable of detecting and quantifying trace-level impurities, which is particularly important for genotoxic impurities. frontiersin.org An LC-MS/MS assay was developed for the simultaneous determination of rifamycins (B7979662) (including Rifabutin) and their major metabolites in human plasma. nih.govsigmaaldrich.com This method utilizes a simple protein-precipitation extraction followed by analysis, demonstrating the speed and robustness of modern techniques. nih.gov Such methodologies are crucial for pharmacokinetic studies and for understanding the metabolic fate of drugs like Rifabutin. nih.gov

Table 2: Comparison of Analytical Techniques for Rifamycin Analysis

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available. | Routine quality control, quantification of known impurities. researchgate.netnih.gov |

| LC-MS/MS | Separation by chromatography coupled with mass-based detection. | High sensitivity, high selectivity, structural elucidation. | Trace level impurity analysis, metabolite identification, bioanalysis. nih.govfrontiersin.org |

This interactive table compares common analytical methods used in the study of rifamycin compounds.

Identification of Unexplored Research Avenues and Knowledge Gaps

Despite decades of use, there are still knowledge gaps in the understanding of rifamycins, presenting opportunities for further research. researchgate.netnih.gov The emergence of antibiotic resistance is a major driver for new investigations into this class of antibiotics. researchgate.netnih.gov

Unexplored research avenues include:

Role in Resistance: The primary mechanism of resistance to rifamycins involves mutations in the bacterial RNA polymerase. researchgate.net However, other mechanisms exist, such as drug inactivation. nih.gov Research could explore whether impurities like this compound play any role in the induction or selection of resistant strains.

Metabolic Pathways: While major metabolites of Rifabutin are known, a comprehensive map of all metabolic transformations is not complete. nih.gov Advanced analytical techniques could be used to identify novel, minor metabolites in vivo, with compounds like this compound serving as a reference for structural elucidation.

Comparative Efficacy of Analogs: Newer rifamycin analogs are continuously being evaluated for their activity against various mycobacterial infections. nih.gov Comparative studies that include known impurities could help to establish more precise structure-activity relationships.

Addressing these knowledge gaps is crucial for optimizing existing therapies and for the rational design of new and improved rifamycin antibiotics. nih.govmdpi.com

Potential for Derivatization in New Chemical Entity Synthesis for Academic Exploration

Rifamycins, with their complex macrocyclic structure, offer a rich scaffold for chemical modification and the synthesis of new chemical entities (NCEs). nih.gov The process of derivatization, where the core structure of a molecule is altered to create analogs, is a cornerstone of medicinal chemistry. nih.gov

This compound, as a naturally occurring derivative, can serve as a starting point or a model for academic research in several ways:

Scaffold for Synthesis: The structure of this compound, differing from the parent drug at the piperidine (B6355638) substituent, can be used as a scaffold to create a library of novel analogs. By systematically modifying different parts of the molecule, researchers can explore how these changes affect antibacterial potency, spectrum of activity, and pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) Studies: Understanding how the specific structural features of this compound influence its physicochemical properties and (if any) biological activity can provide valuable data for SAR studies. This knowledge can guide the rational design of new rifamycin derivatives with enhanced characteristics, such as increased potency against resistant strains or reduced potential for drug-drug interactions. nih.govnih.gov

Exploration of Novel Targets: While rifamycins are known to inhibit bacterial RNA polymerase, derivatization could potentially lead to compounds with altered or novel mechanisms of action. nih.gov Academic exploration in this area could uncover new therapeutic applications for the rifamycin scaffold.

The synthesis and evaluation of novel derivatives based on the structures of known metabolites and impurities like this compound represent a fertile ground for academic research aimed at combating infectious diseases. oaji.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Rifabutin |

| Rifampicin |

| Rifamycin |

| Rifapentine |

| Midazolam |

| Carbamazepine |

| Phenytoin |

| Lumacaftor |

| 1-methyl-4-nitrosopiperazine (MNP) |

| 1-cyclopentyl-4-nitrosopiperazine (CPNP) |

| N'-acetyl-rifabutin |

| Dimyristoyl-sn-glycero-phosphocholine (DMPC) |

| 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG) |

| Methanol |

| Acetonitrile |

| Ammonium (B1175870) acetate (B1210297) |

| Ethambutol |

| Ethionamide |

| Clofazimine |

| Rifamycin P |

| Rifamycin S |

| 25-O-deacetyl rifabutin |

This table lists all chemical compounds referenced in the article.

Q & A

Basic: What analytical methods are recommended for quantifying N-Desisobutyl-N-propyl Rifabutin in pharmacokinetic studies?

Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying this metabolite in biological matrices. Method validation should include specificity, linearity (5–500 ng/mL), precision (<15% CV), and accuracy (85–115%) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are critical to distinguish it from parent compounds like rifabutin and other derivatives .

Basic: How is this compound structurally characterized, and what are its key physicochemical properties?

Answer: The compound (CAS 75903-10-5) has a molecular formula of C₄₅H₆₀N₄O₁₁ (MW 832.98 g/mol). Key characterization techniques include:

- NMR : Assignments for methyl groups (δ 0.8–1.2 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm structural modifications from rifabutin.

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates organic solvents like methanol or DMSO for in vitro assays .

Advanced: How does co-administration of protease inhibitors (PIs) affect the pharmacokinetics of this compound in TB/HIV patients?

Answer: Population pharmacokinetic (PK) models show that PIs inhibit cytochrome P450 3A4 (CYP3A4), reducing rifabutin clearance and increasing metabolite exposure. For example, ritonavir-boosted PIs decrease rifabutin’s AUC by 60%, leading to a 2:1 rifabutin-to-metabolite Cmax ratio (vs. 10:1 without PIs). Dose adjustments (e.g., reducing rifabutin to 150 mg/day) are critical to avoid toxicity .

Advanced: What experimental designs are optimal for resolving contradictions in this compound exposure variability across patient populations?

Answer: Stratified sampling and covariate analysis (e.g., body weight, CYP3A4 polymorphisms) should be integrated into PK studies. Non-linear mixed-effects modeling (NONMEM) can quantify variability sources, such as between-subject variability (>50%) in clearance rates. Pooled data from healthy volunteers and TB/HIV patients (n > 500) improve model robustness .

Basic: What metabolic pathways lead to the formation of this compound from rifabutin?

Answer: Rifabutin undergoes oxidative dealkylation via CYP3A4, removing the isobutyl and propyl groups. In vitro hepatocyte assays (human or rat) with CYP inhibitors (e.g., ketoconazole) confirm pathway specificity. Metabolite quantification requires stable isotope-labeled internal standards (e.g., rifabutin-d7) to minimize matrix effects .

Advanced: How can in vitro-in vivo extrapolation (IVIVE) models predict this compound accumulation in target tissues?

Answer: Physiologically based pharmacokinetic (PBPK) models incorporating tissue-to-plasma partition coefficients (Kp) and efflux transporter activity (e.g., P-glycoprotein) are essential. For example, lung-to-plasma ratios of 8:1 suggest higher tissue accumulation, necessitating dose adjustments in pulmonary TB studies .

Basic: What stability and storage conditions are recommended for this compound reference standards?

Answer: Store lyophilized standards at -20°C in amber vials under inert gas (argon). Reconstitute in acetonitrile/water (70:30) with 0.1% formic acid to prevent degradation. Long-term stability (>24 months) requires humidity control (<30% RH) .

Advanced: What methodological challenges arise in quantifying this compound alongside rifabutin and other metabolites?

Answer: Co-elution of structurally similar compounds (e.g., des-rifabutin) necessitates ultra-high-performance LC (UHPLC) with sub-2 µm columns. Multi-reaction monitoring (MRM) transitions (e.g., m/z 833 → 455 for this compound) improve specificity. Cross-validation with orthogonal methods (e.g., immunoassays) is advised .

Basic: What in vitro models are suitable for studying the antimicrobial activity of this compound?

Answer: Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (H37Rv strain) in Middlebrook 7H9 broth (pH 6.6) are standard. Include rifabutin as a control to assess relative potency. Time-kill kinetics over 72 hours can differentiate bactericidal vs. bacteriostatic effects .

Advanced: How can dose optimization studies mitigate adverse effects linked to this compound accumulation?

Answer: Adaptive trial designs with Bayesian feedback loops allow real-time dose adjustments. Target a combined rifabutin + metabolite AUC < 40 µg·h/mL to avoid uveitis or leukopenia. Monte Carlo simulations (n = 10,000) predict optimal dosing regimens under drug-drug interaction scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.